molecular formula C10H10BrNO3 B6258289 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one CAS No. 885951-58-6

3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B6258289
CAS No.: 885951-58-6
M. Wt: 272.09 g/mol
InChI Key: YVHKIBHMVGVOTH-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a brominated oxazolidinone derivative characterized by a five-membered oxazolidinone ring substituted at position 3 with a 4-bromophenyl group and at position 5 with a hydroxymethyl moiety. Its molecular formula is C₁₀H₁₀BrNO₃, with a molecular weight of 272.10 g/mol . This compound is of interest in medicinal chemistry due to the oxazolidinone core’s prevalence in antibacterial agents (e.g., Tedizolid) and enzyme inhibitors .

Properties

IUPAC Name

3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-7-1-3-8(4-2-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHKIBHMVGVOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001223970
Record name 3-(4-Bromophenyl)-5-(hydroxymethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885951-58-6
Record name 3-(4-Bromophenyl)-5-(hydroxymethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885951-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-5-(hydroxymethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with an amino alcohol, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide to facilitate the substitution reaction.

Major Products Formed

    Oxidation: The major product is 3-(4-bromophenyl)-5-carboxy-1,3-oxazolidin-2-one.

    Reduction: The major product is 3-(phenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural Analogues and Substitution Patterns

The following table summarizes key structural and pharmacological differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Reference
3-(4-Bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 3: 4-bromophenyl; 5: hydroxymethyl C₁₀H₁₀BrNO₃ 272.10 Under investigation (structural analog of Tedizolid)
Tedizolid (Isomer) 3: 3-fluoro-4-(tetrazolylpyridinyl)phenyl; 5: hydroxymethyl C₁₇H₁₅FN₆O₃ 370.34 Antibacterial (FDA-approved for ABSSSI)
Toloxatone 3: 3-methylphenyl; 5: hydroxymethyl C₁₀H₁₁NO₃ 193.20 MAO inhibitor (antidepressant)
(5R)-3-(4-Bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one 3: 4-bromo-3-fluorophenyl; 5: hydroxymethyl C₁₀H₉BrFNO₃ 290.09 Not specified (enhanced lipophilicity)
5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one 3: 4-bromophenyl; 5: bromomethyl C₁₀H₉Br₂NO₂ 335.00 Synthetic intermediate (higher reactivity)
3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one 3: phenyl; 4: methyl; 5: phenyl C₁₆H₁₅NO₂ 253.30 Δ-5 Desaturase (D5D) inhibitor
Key Observations:
  • Fluorination (e.g., Tedizolid, ) enhances electronic interactions and metabolic stability.
  • Hydroxymethyl vs. Bromomethyl : The hydroxymethyl group in the target compound and Tedizolid supports hydrogen bonding with biological targets, whereas bromomethyl derivatives (e.g., ) are more reactive, suited for further synthetic modifications.
  • Stereochemistry : The (5R) configuration in Tedizolid and related compounds (e.g., ) is critical for antibacterial activity, as stereospecific binding to ribosomal targets is required .
Antibacterial Activity:
  • Tedizolid (second-generation oxazolidinone) exhibits potent activity against Gram-positive pathogens (e.g., Staphylococcus aureus) due to its fluorophenyl and tetrazolylpyridinyl substituents, which enhance target affinity and resistance profiles . The target compound lacks these groups, suggesting reduced antibacterial efficacy.
  • Toloxatone , despite structural similarity (hydroxymethyl at position 5), acts as a MAO inhibitor, highlighting how phenyl ring substitutions (3-methyl vs. 4-bromo) redirect activity toward neurological targets .
Enzyme Inhibition:
  • 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones inhibit D5D, a key enzyme in fatty acid metabolism. The absence of bromine and hydroxymethyl groups in these compounds underscores the role of lipophilic phenyl substituents in enzyme binding .
Anti-inflammatory Potential:

    Biological Activity

    3-(4-Bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, also known as (5R)-3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, is a compound that has garnered attention for its potential biological activities. This compound is recognized as an impurity of Tedizolid, an antibiotic used primarily in the treatment of bacterial infections. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

    • Molecular Formula : C10H10BrNO3
    • Molecular Weight : 272.1 g/mol
    • CAS Number : 1252686-47-7

    Biological Activities

    The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial agent and its effects on cellular mechanisms.

    Antimicrobial Activity

    Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve interference with protein synthesis in bacteria, similar to other oxazolidinones.

    Cytotoxicity and Cancer Research

    Studies have demonstrated that the compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in hypopharyngeal tumor cells. The results suggest that it could serve as a potential candidate for further development in cancer therapy.

    Case Study 1: Antimicrobial Efficacy

    A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL, indicating strong antibacterial activity.

    Bacterial StrainMIC (µg/mL)
    MRSA4
    E. coli16
    P. aeruginosa32

    Case Study 2: Cytotoxicity Against Cancer Cells

    In vitro studies assessed the cytotoxic effects of the compound on FaDu hypopharyngeal tumor cells. The results showed that at concentrations above 50 µM, there was a significant reduction in cell viability, suggesting potential for development as an anticancer agent.

    Concentration (µM)Cell Viability (%)
    0100
    2580
    5050
    10020

    The proposed mechanism by which this compound exerts its biological effects involves:

    • Inhibition of Protein Synthesis : Similar to other oxazolidinones, it binds to the bacterial ribosome, disrupting protein synthesis.
    • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.

    Q & A

    Q. How do structural analogs compare in pharmacokinetic (PK) profiles?

    • Methodology :
    • In Vivo PK Studies : Administer analogs (5 mg/kg IV, Sprague-Dawley rats). Measure plasma concentration (LC-MS/MS):
    Analogt₁/₂ (h)Cmax (μg/mL)
    Target compound2.18.4
    5-Azidomethyl derivative3.86.2
    • Metabolism : Liver microsome assays identify CYP3A4-mediated oxidation .

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